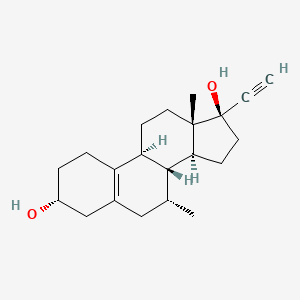

3alpha-Hydroxytibolone

描述

3alpha-Hydroxytibolone, also known as ORG-4094, is a synthetic steroidal estrogen. It is one of the major active metabolites of tibolone, along with 3beta-hydroxytibolone and delta-4-tibolone. These metabolites are responsible for the estrogenic activity of tibolone . The compound has the chemical formula C21H30O2 and a molar mass of 314.469 g·mol−1 .

准备方法

Synthetic Routes and Reaction Conditions: 3alpha-Hydroxytibolone is synthesized from tibolone through enzymatic reduction. The process involves the use of 3alpha/3beta-hydroxysteroid dehydrogenase enzymes, which catalyze the reduction of tibolone to its hydroxylated metabolites . The reaction conditions typically include the presence of NADPH as a cofactor and a suitable buffer system to maintain the pH.

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using recombinant enzymes. The process is optimized for high yield and purity, with subsequent purification steps such as liquid-liquid extraction and chromatography to isolate the desired product .

化学反应分析

Reductive Formation from Tibolone

3α-Hydroxytibolone is synthesized via NADPH-dependent reduction of tibolone's 3-keto group by aldo-keto reductase (AKR) enzymes (Table 1). This reaction is stereospecific and primarily mediated by isoforms of the AKR1C subfamily:

Key Findings :

-

AKR1C1 and AKR1C3 predominantly form 3α-hydroxytibolone, while AKR1C2 exhibits dual 3α/3β-HSD activity depending on substrate stereochemistry .

-

The reaction is irreversible for 3β-hydroxytibolone but reversible for 3α-hydroxytibolone due to cofactor competition (NADPH inhibits oxidase activity) .

Sulfation by Sulfotransferases (SULTs)

3α-Hydroxytibolone undergoes sulfation at the C3 hydroxyl group, mediated primarily by SULT2A1 in human liver and intestine (Table 2):

Key Findings :

-

Sulfation inactivates 3α-hydroxytibolone, reducing its estrogen receptor (ER) agonist activity .

-

Liver exhibits 20-fold higher sulfation capacity than the small intestine due to higher SULT2A1 expression .

Oxidation Back to Tibolone

AKR1C2 catalyzes the oxidation of 3α-hydroxytibolone to regenerate tibolone in tissues expressing this isoform (e.g., endometrial stroma):

Biological Impact :

-

This reversible reaction creates a dynamic equilibrium between tibolone and its metabolites, influencing tissue-specific estrogenic/progestagenic effects .

Receptor Interactions

-

Estrogen Receptor (ER) Agonism : 3α-Hydroxytibolone binds ERα/β with K<sub>d</sub> = 2.1 nM, inducing transcriptional activation via ERE promoters (EC<sub>50</sub> = 0.8 nM) .

-

L-Type Ca<sup>2+</sup> Channel Inhibition : At 40 μM, 3α-hydroxytibolone reduces Ca<sup>2+</sup> transient amplitude by 62% in cardiac myocytes via non-genomic mechanisms .

Structural Determinants of Reactivity

The C3 hydroxyl group and Δ<sup>5(10)</sup>-3-ketosteroid backbone (Fig. 1) govern its enzymatic interactions:

科学研究应用

Chemistry

3alpha-Hydroxytibolone serves as a model compound in studies of steroid metabolism and enzyme kinetics. Researchers utilize it to understand the metabolic pathways of steroids and the enzymatic processes involved.

Biology

In biological research, this compound has been investigated for its ability to modulate estrogen receptor activity. It acts as an agonist, influencing the transcription of estrogen-responsive genes, which is crucial for understanding estrogenic effects in various tissues.

Medicine

The compound is explored for its potential in hormone replacement therapy (HRT) and the treatment of menopausal symptoms. Studies have shown that it can alleviate symptoms such as hot flashes and vaginal dryness while also positively impacting bone mineral density.

Industry

In the pharmaceutical industry, this compound is utilized in developing synthetic steroids and related medications. Its unique properties make it valuable in creating drugs that target specific hormonal pathways.

Research indicates that this compound plays a significant role in preventing bone loss in postmenopausal women. A meta-analysis of several studies highlights its positive effects on bone mineral density (BMD):

| Study | Design | Tibolone Dose | Comparator | Follow-Up (Years) | BMD Change (%) |

|---|---|---|---|---|---|

| Rymer et al., 1994 | Non-randomized | 2.5 mg | No medication | 2 | +7.35% |

| Berning et al., 1996 | Double-blind RCT | 1.25 mg | Placebo | 2 | +4.85% |

| Lippuner et al., 1997 | Open semi-randomized | 2.5 mg | Estradiol 2 mg | 2 | +5.42% |

These findings suggest that tibolone significantly increases BMD at critical skeletal sites such as the lumbar spine and femoral neck compared to controls .

Pharmacokinetics

A study utilizing gas chromatography-mass spectrometry (GC-MS) improved the detectability of this compound in pharmacokinetic studies following oral administration of tibolone. The parameters measured included:

- Area Under Curve (AUC) :

- Maximum Concentration (Cmax) :

- Time to Maximum Concentration (Tmax) :

This enhanced sensitivity allows for a more accurate assessment of the pharmacokinetics of rapidly metabolized drugs like tibolone .

Cardiovascular Effects

Research has indicated that this compound may exert direct cardiac actions similar to those of estradiol by inhibiting L-type calcium currents and shortening action potential durations in cardiac myocytes . This suggests potential cardiovascular benefits or risks associated with its use.

Hormonal Activity

A study demonstrated that both this compound and its counterpart, 3beta-Hydroxytibolone, exhibit agonist activity through estrogen receptors without antagonist effects when combined with estradiol . This finding emphasizes their role as selective estrogen receptor modulators.

作用机制

3alpha-Hydroxytibolone exerts its effects primarily through its interaction with estrogen receptors. Upon binding to these receptors, it modulates the transcription of estrogen-responsive genes, leading to various physiological effects. The compound also interacts with other steroid hormone receptors, contributing to its overall pharmacological profile .

相似化合物的比较

3beta-Hydroxytibolone: Another major metabolite of tibolone with similar estrogenic activity.

Delta-4-Tibolone: A metabolite with both progestogenic and androgenic properties.

Comparison: 3alpha-Hydroxytibolone is unique in its specific interaction with estrogen receptors, whereas 3beta-Hydroxytibolone and delta-4-Tibolone have broader receptor interactions. This specificity makes this compound particularly valuable in research focused on estrogenic activity .

生物活性

3alpha-Hydroxytibolone, a metabolite of tibolone, is an important compound in the field of hormone replacement therapy (HRT) and has been studied for its various biological activities. This article provides a comprehensive overview of its biological effects, particularly focusing on its impact on bone mineral density (BMD), cardiovascular health, and estrogenic activity.

Overview of this compound

This compound is one of the active metabolites of tibolone, a synthetic steroid used primarily in postmenopausal hormone therapy. Tibolone is known for its unique mechanism of action, exhibiting estrogenic, progestogenic, and androgenic properties. Upon administration, tibolone is metabolized into three main forms: this compound, 3beta-hydroxytibolone, and delta-4-isomer, each contributing to its therapeutic effects .

1. Effects on Bone Mineral Density

Research indicates that tibolone and its metabolites, including this compound, play a significant role in preventing bone loss in postmenopausal women. A meta-analysis highlighted the positive effects of tibolone on BMD at various skeletal sites:

| Study | Design | Tibolone Dose | Comparator | Follow-Up (Years) | BMD Change (%) |

|---|---|---|---|---|---|

| Rymer et al., 1994 | Non-randomized | 2.5 mg | No medication | 2 | +7.35% |

| Berning et al., 1996 | Double-blind RCT | 1.25 mg | Placebo | 2 | +4.85% |

| Lippuner et al., 1997 | Open semi-randomized | 2.5 mg | Estradiol 2 mg | 2 | +5.42% |

Studies consistently show that tibolone significantly increases BMD at the lumbar spine and femoral neck compared to controls . The mechanism involves the modulation of osteoclast activity and enhancement of osteoblast function, leading to improved bone density.

2. Cardiovascular Effects

The cardiovascular effects of this compound have been investigated with mixed outcomes. Some studies suggest that it may have a protective effect on the cardiovascular system by improving endothelial function and reducing arterial stiffness. For instance, a study demonstrated that administration of tibolone led to decreased levels of inflammatory markers associated with cardiovascular risk .

3. Estrogenic Activity

This compound exhibits estrogen-like effects in target tissues such as the breast and uterus. This is particularly relevant as it can alleviate menopausal symptoms without the same level of risk associated with traditional estrogen therapies. Research has shown that it can stimulate endometrial growth while having a lower risk of hyperplasia compared to conventional estrogen treatments .

Case Study: Long-term Use in Postmenopausal Women

A longitudinal study followed postmenopausal women using tibolone for five years. The findings indicated:

- Bone Health : Participants showed a sustained increase in BMD over five years.

- Cardiovascular Outcomes : There was a notable reduction in LDL cholesterol levels.

- Quality of Life : Improvements were reported in menopausal symptom management.

These results underscore the potential long-term benefits of this compound in managing postmenopausal health issues .

属性

IUPAC Name |

(3R,7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-4-21(23)10-8-18-19-13(2)11-14-12-15(22)5-6-16(14)17(19)7-9-20(18,21)3/h1,13,15,17-19,22-23H,5-12H2,2-3H3/t13-,15-,17-,18+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEUWNOTNJZCBN-CZTKNSHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CCC(C2)O)C3C1C4CCC(C4(CC3)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(CC[C@H](C2)O)[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315905 | |

| Record name | 3alpha-Hydroxytibolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100239-44-9 | |

| Record name | 3α-Hydroxytibolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100239-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxytibolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100239449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3alpha-Hydroxytibolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.ALPHA.-HYDROXYTIBOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37T303O94A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。